![molecular formula C18H15N3O3S B11686581 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11686581.png)
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic organic compound It features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Reduction: Conversion of the nitro group to an amino group
Substitution: Introduction of nitro or halogen groups on the aromatic ring
科学研究应用
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one: can be compared with similar compounds such as:
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cyproheptadine related compound C
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrobenzylidene and thiazolidinone moieties in This compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C18H15N3O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3O3S/c1-11-7-12(2)9-14(8-11)19-18-20-17(22)16(25-18)10-13-5-3-4-6-15(13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10- |
InChI 键 |
MZQHWKWBNKXPNV-YBEGLDIGSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/S2)C |
规范 SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
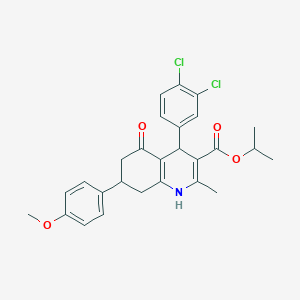

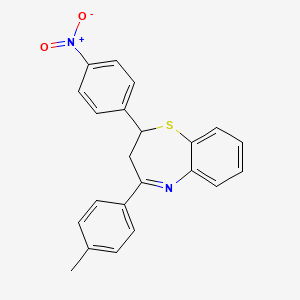
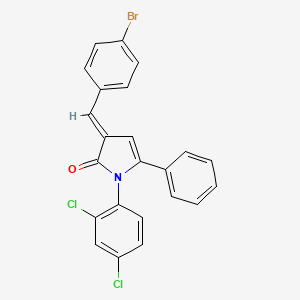
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686544.png)
![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
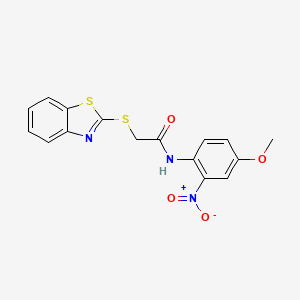
![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)
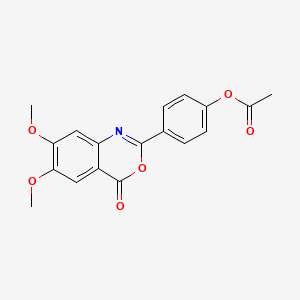
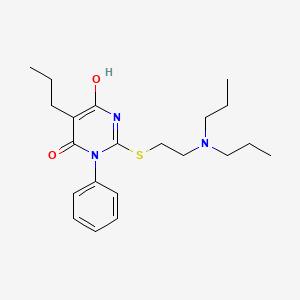
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
